molecular formula C14H14N2OS B12000766 N-(4-Methoxyphenyl)-N'-phenylthiourea CAS No. 1219-96-1

N-(4-Methoxyphenyl)-N'-phenylthiourea

Cat. No.: B12000766
CAS No.: 1219-96-1
M. Wt: 258.34 g/mol
InChI Key: JMKRMQGOPWYOGL-UHFFFAOYSA-N
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Description

Methacetin , has the chemical formula C9H11NO2 . It is a white solid compound with a molecular weight of 165.1891 g/mol . The IUPAC Standard InChI for Methacetin is: InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) .

Preparation Methods

Synthetic Routes:: Methacetin can be synthesized through direct condensation of 4-methoxyaniline with acetic anhydride . The reaction proceeds as follows:

4-methoxyaniline+Acetic AnhydrideMethacetin+Acetic Acid\text{4-methoxyaniline} + \text{Acetic Anhydride} \rightarrow \text{Methacetin} + \text{Acetic Acid} 4-methoxyaniline+Acetic Anhydride→Methacetin+Acetic Acid

The resulting Methacetin is a white solid with a melting point of 147–150 °C .

Industrial Production Methods:: Methacetin is not commonly produced industrially, but it can be synthesized in the laboratory using the above method.

Chemical Reactions Analysis

Methacetin undergoes various chemical reactions:

    Acetylation: The reaction with acetic anhydride leads to the formation of Methacetin.

    Hydrolysis: Methacetin can be hydrolyzed back to 4-methoxyaniline by treating it with aqueous acid.

    Oxidation: Methacetin can be oxidized to form its corresponding nitroso derivative.

    Substitution: Methacetin can undergo nucleophilic substitution reactions with various reagents.

Scientific Research Applications

Methacetin finds applications in:

    Medicine: It has been studied for its potential hepatoprotective effects and as a substrate for liver function tests.

    Chemistry: Methacetin is used as a model compound in various chemical studies.

    Industry: Although not widely used industrially, its derivatives may have applications in pharmaceuticals and organic synthesis.

Mechanism of Action

The exact mechanism of Methacetin’s effects is not fully understood. it is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of a metabolite that is excreted in urine. This process is used in liver function tests.

Comparison with Similar Compounds

Methacetin is unique due to its specific structure. Similar compounds include N-(4-Methoxyphenyl)acetamide (CAS Number: 51-66-1) and related arylamine derivatives . Methacetin stands out for its hepatoprotective properties and its role in liver function assessment.

Properties

CAS No.

1219-96-1

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18)

InChI Key

JMKRMQGOPWYOGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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